Technical Whitepaper: Profiling and Application of 2-Formamido-5-methylhex-4-enoic Acid (CAS 1343977-77-4)
Technical Whitepaper: Profiling and Application of 2-Formamido-5-methylhex-4-enoic Acid (CAS 1343977-77-4)
Executive Summary
In the evolving landscape of peptide therapeutics and drug discovery, the strategic incorporation of Unnatural Amino Acids (UAAs) is critical for overcoming the pharmacokinetic limitations of native peptides. 2-Formamido-5-methylhex-4-enoic acid (CAS 1343977-77-4) is a highly specialized UAA building block[1]. Featuring an N-formylated amine and a prenyl-like aliphatic side chain, this compound serves as a dual-purpose pharmacophore and structural modifier. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and the self-validating experimental workflows required for its synthesis and characterization.
Physicochemical Profiling
Understanding the baseline quantitative properties of CAS 1343977-77-4 is essential for predicting its behavior during solid-phase peptide synthesis (SPPS) and downstream biological assays. The following data summarizes its core physicochemical metrics[2].
| Property | Value |
| Chemical Name | 2-Formamido-5-methylhex-4-enoic acid |
| CAS Number | 1343977-77-4 |
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| SMILES | CC(C)=CCC(NC=O)C(=O)O |
| CLogP | 0.646 |
| Storage Conditions | Room Temperature (RT) |
| Product Class | Building Blocks / Unnatural Amino Acids |
Structural Causality & Biological Relevance
The utility of 2-formamido-5-methylhex-4-enoic acid in medicinal chemistry is driven by two distinct structural modifications, each engineered to elicit specific biological and chemical outcomes:
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The N-Formyl Group (Pharmacophore Mimicry): In prokaryotic translation, protein synthesis is initiated by N-formylmethionine. Consequently, the mammalian immune system has evolved Formyl Peptide Receptors (FPRs) to detect these bacterial signatures. By incorporating an N-formyl UAA, researchers can rationally design potent FPR agonists to modulate immune responses and chemotaxis.
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The 5-Methylhex-4-enoic Acid Side Chain (Lipophilicity & Conjugation): The prenyl-like side chain significantly increases the overall lipophilicity (CLogP = 0.646) compared to standard aliphatic amino acids like leucine[2]. This enhances the membrane permeability of the resulting peptide. Furthermore, the C4-C5 olefin acts as a bio-orthogonal handle. It restricts the conformational flexibility of the side chain and provides a reactive site for late-stage functionalization, such as olefin cross-metathesis.
Caption: Structural features of CAS 1343977-77-4 and their impact on peptide properties.
Experimental Workflows & Self-Validating Protocols
To ensure high-fidelity results in drug development, all synthetic and analytical procedures must be rooted in causality and self-validation. Below are the protocols for generating and verifying this compound from its primary amine precursor, 2-amino-5-methylhex-4-enoic acid[3].
Synthesis via N-Formylation
Objective: Convert 2-amino-5-methylhex-4-enoic acid to its N-formyl derivative with >95% purity.
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Step 1: Mixed Anhydride Generation. In a flame-dried round-bottom flask under argon, combine 5.0 equivalents of formic acid and 2.0 equivalents of acetic anhydride. Stir at 0°C for 1 hour.
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Causality: The reaction between formic acid and acetic anhydride generates formic acetic anhydride in situ. Maintaining 0°C is critical because the mixed anhydride is thermally unstable and will decompose into carbon monoxide and acetic acid at room temperature.
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Step 2: N-Acylation. Dissolve 1.0 equivalent of 2-amino-5-methylhex-4-enoic acid in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the mixed anhydride at 0°C.
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Causality: Dropwise addition prevents localized exothermic heating, ensuring the selective formylation of the alpha-amine without inducing side reactions at the carboxylic acid moiety.
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Step 3: Validation Checkpoint (Self-Validating System). After 2 hours, spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with ninhydrin solution, followed by gentle heating.
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Validation: The primary amine starting material will yield a deep purple spot. The reaction is only considered complete when the reaction mixture spot is entirely ninhydrin-negative . Do not proceed to workup until the purple spot is completely absent, validating the total consumption of the starting material.
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Step 4: Workup. Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Caption: Workflow for the synthesis of 2-formamido-5-methylhex-4-enoic acid.
Analytical Characterization Protocol
Objective: Confirm the structural integrity and purity of the synthesized UAA prior to peptide coupling.
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Step 1: HPLC-MS Profiling. Analyze the crude product using a C18 reverse-phase column. Use a mobile phase gradient of water/acetonitrile containing 0.1% formic acid.
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Validation: The target compound must elute as a single sharp peak with a corresponding mass-to-charge ratio (m/z) of 172.2 [M+H]+. The presence of an m/z 144.2 peak indicates incomplete formylation (residual starting material), necessitating further purification.
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Step 2: 1H NMR Structural Confirmation. Dissolve the purified compound in DMSO-d6 and acquire a 1H NMR spectrum at 400 MHz.
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Validation: The system is self-validating through precise integration ratios. The formyl proton (CHO) typically appears as a singlet around 8.0 ppm. The olefinic proton (C=CH) appears around 5.1 ppm. The integration of the formyl proton must perfectly match the integration of the alpha-proton (~4.3 ppm) in a strict 1:1 ratio. Any deviation signifies structural impurity or degradation.
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References
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Sigma-Aldrich. "2-formamido-5-methylhex-4-enoic acid | 1343977-77-4". Available at: 1
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EnamineStore. "EN300-870142 - 2-formamido-5-methylhex-4-enoic acid". Available at: 2
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BenchChem. "An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid". Available at: 3
